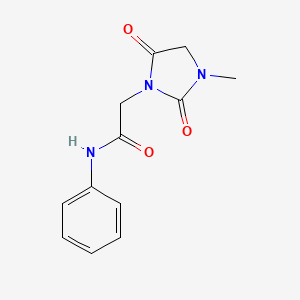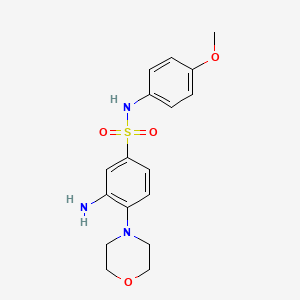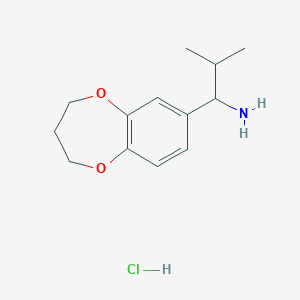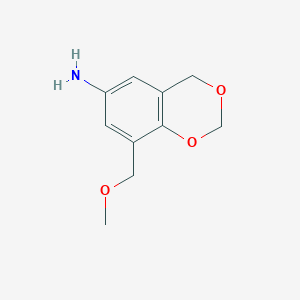
8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine, abbreviated as 8-MMBD, is a cyclic amine compound commonly used in scientific research. It is a derivative of the benzodioxin family of compounds and is one of the most widely studied compounds in the field of medicinal chemistry. 8-MMBD has been used in research studies to investigate its potential as a therapeutic agent, as well as its potential to be used as a diagnostic tool. 8-MMBD has a wide range of applications in the field of medicinal chemistry, and its structure and properties make it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 8-MMBD is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent. Additionally, 8-MMBD has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-MMBD are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with certain receptors in the body, such as the serotonin receptor. Additionally, 8-MMBD has been shown to have anti-cancer activity and to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-MMBD in lab experiments include its high solubility in water, its low toxicity, and its stability in the presence of light and air. Additionally, 8-MMBD is relatively easy to synthesize and is available commercially. The main limitation of 8-MMBD is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in the body.
Direcciones Futuras
The future directions for 8-MMBD research include further investigation into its mechanism of action and its potential to be used as a therapeutic agent. Additionally, further research is needed to investigate its potential to be used as a diagnostic tool and to explore its potential as an anti-cancer agent. Additionally, further research is needed to explore the potential of 8-MMBD as a drug delivery system. Lastly, further research is needed to investigate the potential of 8-MMBD to interact with other receptors in the body, such as the GABA receptor.
Métodos De Síntesis
The synthesis of 8-MMBD is a relatively simple process. It can be synthesized from the reaction of 2,4-dihydroxy-1,3-benzodioxin with an alkylating agent, such as dimethyl sulfate. This reaction yields the desired 8-MMBD product in high yields. Alternatively, 8-MMBD can also be synthesized from the reaction of 2,4-dihydroxy-1,3-benzodioxin with an alkylating agent and a base, such as sodium hydroxide. This reaction yields the desired 8-MMBD product in high yields.
Aplicaciones Científicas De Investigación
8-MMBD has been studied extensively in the field of medicinal chemistry. It has been used in research studies to investigate its potential as a therapeutic agent, as well as its potential to be used as a diagnostic tool. 8-MMBD has been used in studies to investigate its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and its ability to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent. 8-MMBD has also been studied for its potential as an anti-cancer agent and as a drug delivery system.
Propiedades
IUPAC Name |
8-(methoxymethyl)-4H-1,3-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3H,4-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXQYPAANBUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC2=C1OCOC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)

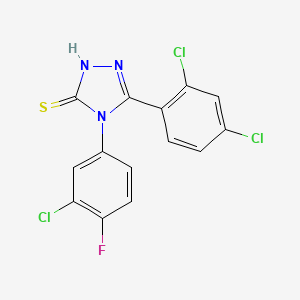
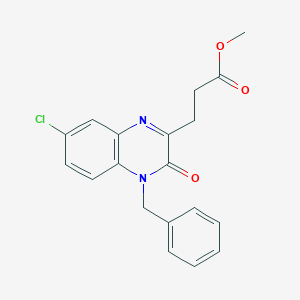
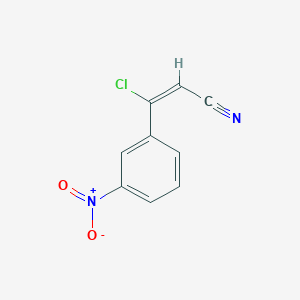
![2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143546.png)
![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
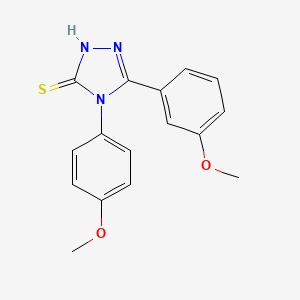
![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)
![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)
